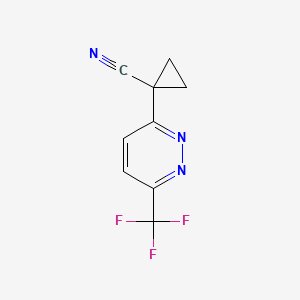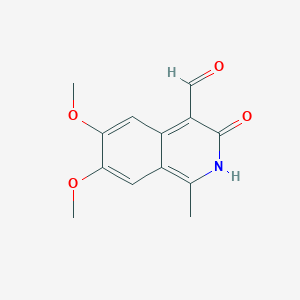
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is a complex organic compound with a unique structure that includes hydroxy, methoxy, and carbaldehyde functional groups. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the methylation of isoquinoline derivatives, followed by hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The carbaldehyde group can also participate in chemical reactions that modulate its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methylisoquinoline
- 6,7-Dimethoxy-1-methylisoquinoline
- 3-Hydroxy-6-methoxy-1-methylisoquinoline
Uniqueness
3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-7-8-4-11(17-2)12(18-3)5-9(8)10(6-15)13(16)14-7/h4-6H,1-3H3,(H,14,16) |
InChI Key |
NMXWXXLDBNLKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


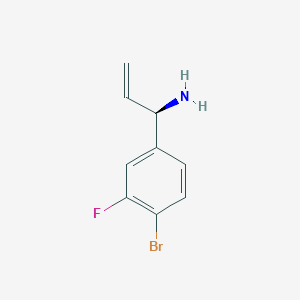
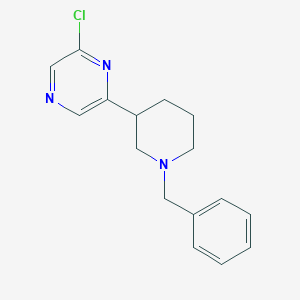
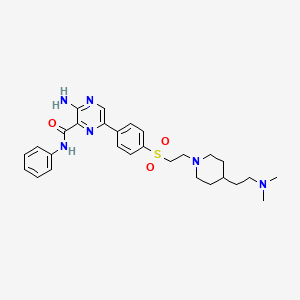
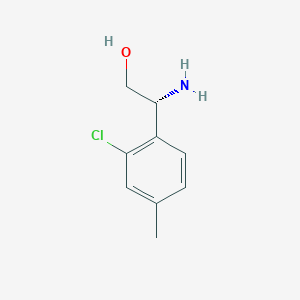
![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
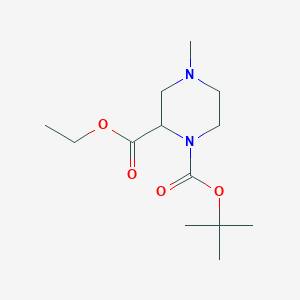
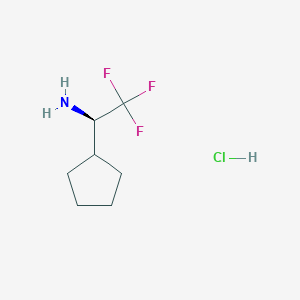
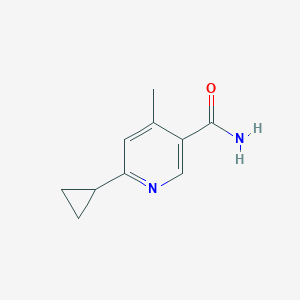
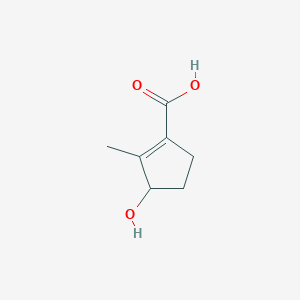
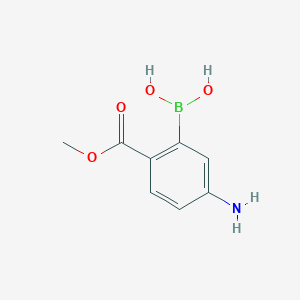
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
